molecular formula C14H17NO2 B3339532 (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid CAS No. 1049980-72-4

(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid

Cat. No. B3339532
CAS RN: 1049980-72-4
M. Wt: 231.29 g/mol
InChI Key: QDAXBFHPUNCEDK-GPEUJJIWSA-N
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Description

“(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” is likely a derivative of pyrrolidine carboxylic acid, which is a type of non-proteinogenic amino acid . Non-proteinogenic amino acids are those not naturally encoded or found in the genetic code of any organism. They often play critical roles in the structure and function of proteins and enzymes .


Synthesis Analysis

While specific synthesis methods for “(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” are not available, similar compounds have been synthesized using various methods. For instance, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[^18F]fluorobutanoic acid, was synthesized with a total synthesis time of 120 minutes .


Molecular Structure Analysis

The molecular structure of “(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” would likely be similar to that of other pyrrolidine carboxylic acids. For example, (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid has a molecular formula of C5H8FNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” would depend on its specific structure. For instance, (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific application of “(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid”. In the case of similar compounds, they have been used to increase the conformational stability of proteins .

Safety and Hazards

The safety and hazards associated with “(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” would depend on its specific properties. As a general rule, handling of chemicals should always be done with appropriate safety measures .

Future Directions

The future directions for research on “(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” and similar compounds could involve further exploration of their potential applications in protein stabilization and other areas of biochemistry .

properties

IUPAC Name

(2S,4R)-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11/h1-7,12-13,15H,8-10H2,(H,16,17)/b7-4+/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAXBFHPUNCEDK-GPEUJJIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid
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(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid
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(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid
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(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid
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(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid
Reactant of Route 6
(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid

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